4-Nitrobenzene-1,3-diamine sulfate

描述

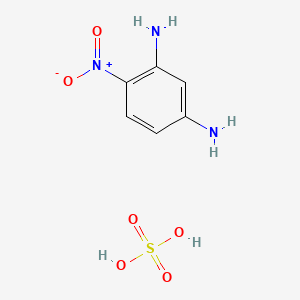

4-Nitrobenzene-1,3-diamine sulfate is an organic compound with the molecular formula C6H9N3O6S. It is a yellow crystalline solid and is known for its applications in various fields, including chemistry, biology, medicine, and industry .

准备方法

The synthesis of 4-Nitrobenzene-1,3-diamine sulfate typically involves the nitration of benzene followed by the reduction of the nitro group to an amine group. The compound can be synthesized using natural zeolite and sulfated natural zeolite catalysts in a batch microwave reactor . Industrial production methods often involve the catalytic hydrogenation of dinitrobenzenes over Cu–Al oxide catalysts in a flow reactor .

化学反应分析

4-Nitrobenzene-1,3-diamine sulfate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using hydrogenation over Cu–Al oxide catalysts.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other substituents.

Oxidation: The compound can be oxidized under specific conditions to form different products.

Common reagents used in these reactions include hydrogen gas, Cu–Al oxide catalysts, and various nucleophiles. Major products formed from these reactions include phenylenediamine derivatives .

科学研究应用

2.1. Hair Dyes

The primary application of 4-nitrobenzene-1,3-diamine sulfate is in the formulation of hair dyes. It acts as a key component in oxidation hair dye formulations, providing vibrant color while minimizing damage to hair fibers. The compound's structure allows for easier removal compared to traditional dyes, making it favorable for temporary or semi-permanent applications .

2.2. Cosmetics

In addition to hair dyes, this compound is utilized in various cosmetic products where it serves as a colorant. Its ability to impart yellow hues makes it valuable in formulations like foundations and other makeup products .

2.3. Textile and Leather Industries

This compound is also employed as a dye for textiles and leather goods. Its effectiveness in coloring fabrics and leathers contributes to its demand in the fashion industry .

Manufacturing Process

The production of this compound involves several steps:

- Synthesis : The initial step involves reacting 4-nitroaniline with sulfuric acid.

- Purification : The resultant product undergoes purification to achieve high purity levels suitable for industrial use.

- Quality Control : Manufacturers implement strict quality control measures to ensure compliance with industry standards .

Case Study 1: Hair Dye Formulations

Research has shown that formulations containing this compound exhibit reduced toxicity compared to other compounds used in hair dyeing. This property is particularly important for consumer safety and product acceptance in the market .

Case Study 2: Environmental Impact

Studies evaluating the environmental impact of nitro compounds have indicated that while this compound is effective as a dye, its potential environmental effects warrant careful monitoring during manufacturing and disposal processes .

Market Trends and Future Outlook

The demand for this compound is expected to grow due to increasing consumer interest in hair coloring products and cosmetics that utilize safer chemical alternatives. Manufacturers are likely to focus on developing formulations that maximize color efficacy while minimizing health risks associated with traditional dyes .

作用机制

The mechanism of action of 4-Nitrobenzene-1,3-diamine sulfate involves its interaction with molecular targets and pathways. The compound exerts its effects through the reduction of the nitro group to an amine group, which can then interact with various biomolecules and enzymes . The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or industrial processes.

相似化合物的比较

4-Nitrobenzene-1,3-diamine sulfate can be compared with other similar compounds, such as:

4-Nitrobenzene-1,2-diamine sulfate: This compound has a similar structure but differs in the position of the nitro and amine groups.

4-Nitro-1,3-phenylenediamine sulfate: Another similar compound with slight variations in its chemical structure and properties.

The uniqueness of this compound lies in its specific applications and the conditions under which it is synthesized and used.

生物活性

4-Nitrobenzene-1,3-diamine sulfate (CAS No. 200295-57-4) is an organic compound notable for its diverse applications in chemistry and biology. Its molecular structure comprises a nitro group and two amine groups, which contribute to its reactivity and biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and potential applications in medicine and industry.

- Molecular Formula : C6H9N3O6S

- Molecular Weight : 251.22 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Low gastrointestinal absorption; not permeable through the blood-brain barrier .

This compound exhibits its biological activity primarily through:

- Electrophilic Interactions : The nitro group participates in electrophilic aromatic substitution reactions, allowing it to interact with various biological molecules.

- Enzyme Inhibition : It has been noted to inhibit certain enzymes, potentially affecting metabolic pathways related to drug metabolism and detoxification .

- Gene Expression Modulation : The compound influences gene expression, impacting cellular functions such as proliferation and apoptosis.

Cellular Effects

The compound's biological effects can be categorized into several key areas:

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic properties against various cell lines. The IC50 values suggest significant toxicity at higher concentrations .

- Antimicrobial Activity : Preliminary studies show potential antibacterial properties, although the specific mechanisms remain to be fully elucidated.

- Cell Signaling Pathways : It affects signaling pathways that regulate cell growth and differentiation, which may have implications in cancer research .

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage:

- Low Doses : May exhibit minimal toxicity and potential therapeutic effects.

- High Doses : Increased toxicity leading to adverse effects such as organ damage and altered metabolic functions .

Metabolic Pathways

The compound is involved in several metabolic pathways:

- Degradation of Nitro Compounds : It participates in the biochemical degradation of nitroaromatic compounds, which is crucial for environmental bioremediation applications.

- Transport Mechanisms : Specific transport proteins mediate its distribution within cells, influencing its bioavailability and efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Applications

This compound has various applications across multiple fields:

- Chemistry : Used as an intermediate in the synthesis of dyes and pigments.

- Biology : Studied for its potential therapeutic roles in cancer treatment due to its cytotoxic properties.

- Medicine : Investigated for use in developing analgesics and antipyretics.

- Industry : Employed in manufacturing processes for polyurethane foams and agrochemicals .

属性

IUPAC Name |

4-nitrobenzene-1,3-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-4-1-2-6(9(10)11)5(8)3-4;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFQGUXLVLJZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)[N+](=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173850 | |

| Record name | 4-Nitro-m-phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200295-57-4 | |

| Record name | 1,3-Benzenediamine, 4-nitro-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200295-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-m-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200295574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-m-phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediamine, 4-nitro-, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-M-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9D878Z314 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。